1-(Methylsulfonyl)-2-phenyldiazene

Übersicht

Beschreibung

Compounds containing the sulfonyl functional group (R-SO2-R’) are known as sulfones. They are typically colorless solids that are relatively chemically inert . The sulfonyl group is a key functional group in several important classes of organic compounds, including some drugs and pesticides .

Synthesis Analysis

Sulfonyl compounds can be synthesized through various methods. One common method is the oxidation of sulfides or sulfoxides . Another method involves the reaction of an organometallic reagent with a sulfonyl chloride .

Molecular Structure Analysis

The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and an organic group. The sulfur-oxygen bonds are typically double bonds, and the sulfur atom is often in a state of formal positive charge, with the oxygen atoms carrying a formal negative charge .

Physical And Chemical Properties Analysis

Sulfones are typically colorless solids. They are generally stable and resistant to reduction and hydrolysis .

Wissenschaftliche Forschungsanwendungen

Synthesis of Engineering Plastics

A study by Oyaizu et al. (2003) explores the synthesis of polymers from aryl sulfoxides, which could lead to the development of engineering plastics like poly(thio-1,4-phenylene) (PPS). This process involves the protonation of aryl sulfoxides under strongly acidic conditions to produce hydroxysulfonium cations, which react with aromatic molecules to yield sulfonium cations. These findings suggest potential applications in materials science, particularly in creating new engineering plastics with desirable properties such as high thermal stability and chemical resistance (Oyaizu, Yonemaru, Iwasaki, Matsubara, & Tsuchida, 2003).

Pharmaceutical Applications

In the pharmaceutical domain, sulfone derivatives have shown promise as cyclooxygenase (COX) inhibitors, with potential implications for anti-inflammatory and antitumor applications. A study by Harrak et al. (2010) reported the design, synthesis, and biological evaluation of 4-(aryloyl)phenyl methyl sulfones as inhibitors of COX-1 and COX-2 isoenzymes. This research highlights the therapeutic potential of sulfone derivatives in the development of new anti-inflammatory drugs, offering an alternative to traditional NSAIDs with potentially fewer side effects (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight. Shi et al. (2015) found that these compounds not only showed significant antibacterial activity but also enhanced plant resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests potential applications in agriculture for controlling bacterial diseases and improving crop resistance (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

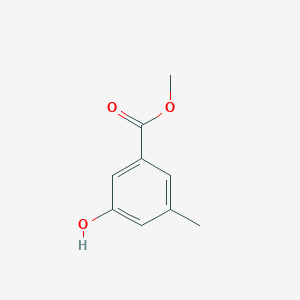

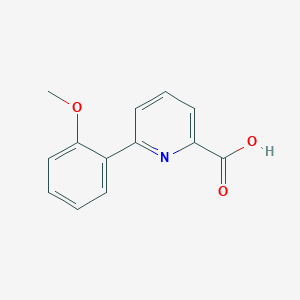

IUPAC Name |

N-phenyliminomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRNGYZMGWHUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559810 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-2-phenyldiazene | |

CAS RN |

23265-32-9 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)